

Bicalutamide-d4: A Technical Guide to its Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Bicalutamide-d4**. This deuterated analog of Bicalutamide serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the active pharmaceutical ingredient. This document will delve into the analytical techniques used to confirm its identity, purity, and isotopic enrichment, providing detailed experimental protocols and visual representations of key processes.

Quantitative Data Summary

A Certificate of Analysis for **Bicalutamide-d4** provides critical data on its chemical and physical properties. The following tables summarize the typical quantitative information found, compiled from various sources.

Table 1: General Properties of Bicalutamide-d4



Property	Value	Source
CAS Number	1185035-71-5	[1]
Molecular Formula	C18H10D4F4N2O4S	[1]
Molecular Weight	434.40 g/mol	[1]
Appearance	A solid	[2]
Solubility	Soluble in DMSO and Methanol	[2]

Table 2: Purity and Isotopic Enrichment

Parameter	Specification	Source
Purity (by HPLC)	≥95%	[1]
Deuterated Forms	≥99% (d1-d4)	[2]

Experimental Protocols

The characterization of **Bicalutamide-d4** relies on several key analytical techniques. The following sections detail the methodologies for these experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of **Bicalutamide-d4** and separating it from potential impurities.

Methodology:

A validated Reverse Phase High-Performance Liquid Chromatographic (RP-HPLC) method is employed for the estimation of Bicalutamide in bulk and pharmaceutical dosage forms.[3]

• Instrumentation: An HPLC system equipped with a UV-Vis or PDA detector is used.

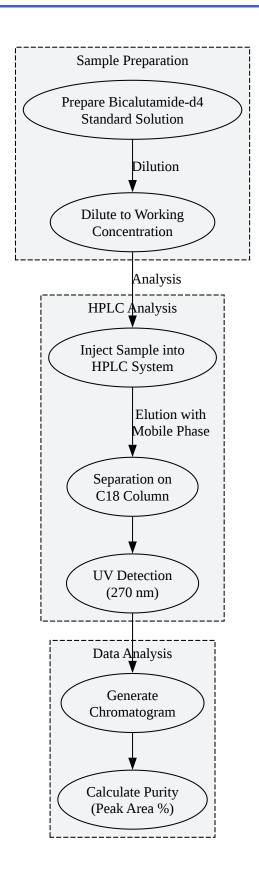
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- Column: A common choice is a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 2.8) and acetonitrile in a specific ratio (e.g., 50:50 v/v).[4][5]
- Flow Rate: A standard flow rate is 1.0 mL/min.[4][5]
- Detection Wavelength: Detection is typically performed at 270 nm.[4]
- Sample Preparation: A stock solution of Bicalutamide-d4 is prepared by dissolving a known
 amount in a suitable solvent like methanol or a mixture of methanol and acetonitrile.[5] This
 stock solution is then further diluted with the mobile phase to achieve a desired
 concentration for injection.





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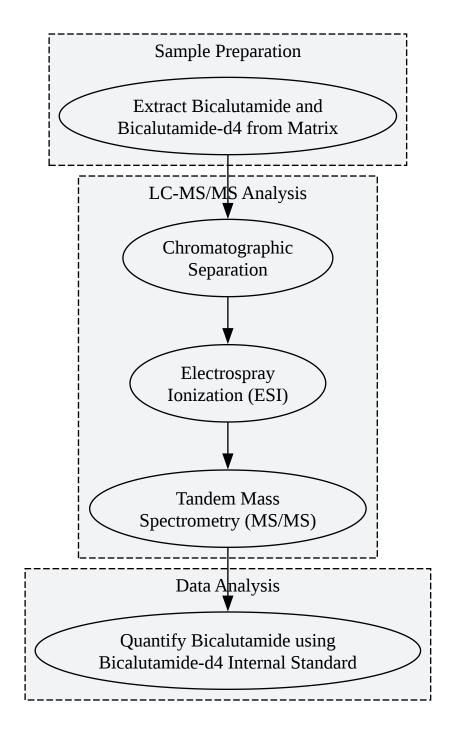
Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of **Bicalutamide-d4** and its isotopic labeling pattern. **Bicalutamide-d4** is frequently used as an internal standard for the quantification of Bicalutamide by GC- or LC-MS.[2]

Methodology (LC-MS/MS):

- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is typically used.
- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be employed.
- Mass Transitions: For quantification of Bicalutamide using Bicalutamide-d4 as an internal standard, specific multiple reaction monitoring (MRM) transitions are monitored. For Bicalutamide, a common transition is m/z 429.2 → 255.0.[6]
- Sample Preparation: Plasma or other biological samples are typically subjected to protein precipitation followed by chromatographic separation before introduction into the mass spectrometer.





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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of **Bicalutamide-d4**, confirming the positions of the deuterium atoms.



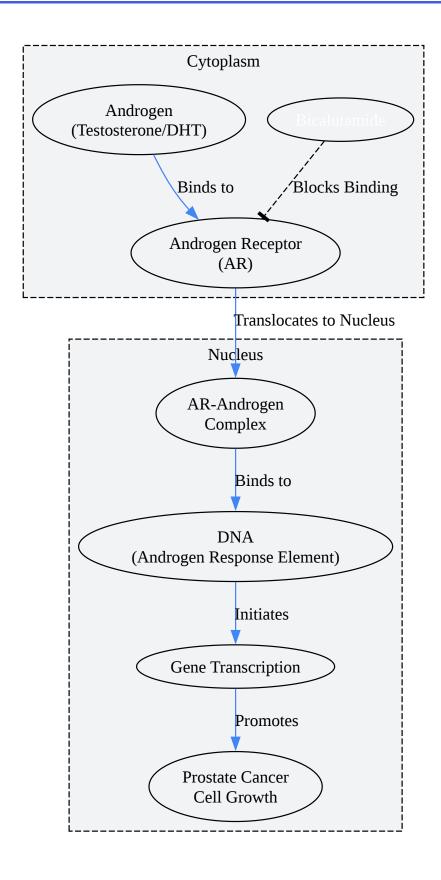
Methodology:

- Instrumentation: A high-resolution NMR spectrometer is used.
- Solvents: Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆
 (DMSO-d₆) are used to dissolve the sample.
- Experiments: ¹H NMR and ¹³C NMR are standard experiments. For deuterated compounds, the absence of signals in the ¹H NMR spectrum at the positions of deuteration confirms successful labeling. NOESY experiments can provide insights into the conformational preferences of the molecule in solution.[7]

Mechanism of Action: Androgen Receptor Signaling Pathway

Bicalutamide is a non-steroidal anti-androgen that functions by competitively inhibiting the androgen receptor (AR).[8][9] This blockade prevents the receptor's activation by androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes that promote prostate cancer cell growth.[8][10]





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